![molecular formula C13H19NO4S B1434162 Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858252-25-1](/img/structure/B1434162.png)
Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate
Descripción general
Descripción
“Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate” is a chemical compound with the CAS number 1858252-25-1 . It has a molecular weight of 285.36 and a molecular formula of C13H19NO4S .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : A study on the synthesis and prediction of molecular properties and antimicrobial activity of acylhydrazones derived from Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate demonstrated significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains (Tatar et al., 2016).
- Antimicrobial and Enzyme Inhibition Activity : The compound 3-methyl-2-(phenylsulfonamido)butanoic acid, a derivative of Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate, has been found to exhibit significant antimicrobial and enzyme inhibition activities (Danish et al., 2021).
Drug Metabolism and Pharmacology
- Application in Drug Metabolism : The compound LY451395, which contains the methylsulfonyl)amino butanoate group, was used in studies involving the metabolism of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This involved using Actinoplanes missouriensis for the preparation of mammalian metabolites (Zmijewski et al., 2006).
- Prodrug Approach to COX-2 Inhibitors : A study demonstrated that 2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives, which are related to methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate, could be transformed in vivo into potent selective COX-2 inhibitors (Moh et al., 2004).
Materials Science and Nanotechnology
- Composite Membrane Fabrication : The synthesis and characterization of composite nanofiltration membranes, involving polysulfone and derivatives of the compound, were conducted to study their desalination capabilities and antifouling properties (Padaki et al., 2013).
Chemistry and Synthesis
- Chemical Synthesis and Structural Studies : Various studies have focused on the synthesis and structural characterization of derivatives of Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate. These include investigations into their vibrational, structural, electronic, and optical properties, as well as their potential as non-linear optical materials and applications in molecular docking (Vanasundari et al., 2018).
Propiedades
IUPAC Name |
methyl 4-(3-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-4-7-12(10-11)14(19(3,16)17)9-5-8-13(15)18-2/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHAQNJNCKMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



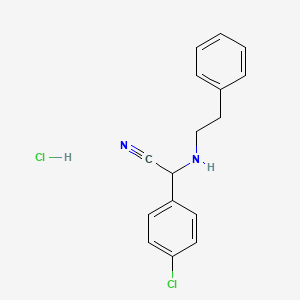

![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)
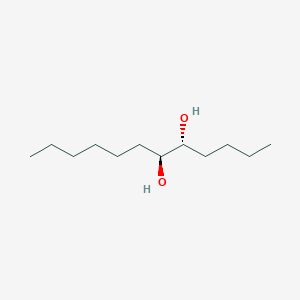
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)
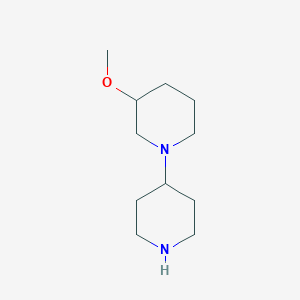
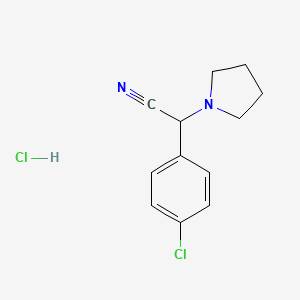
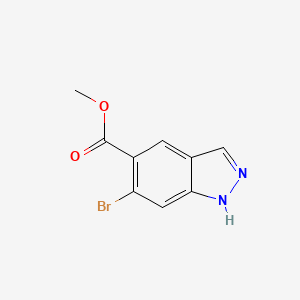
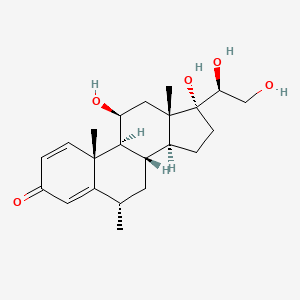
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
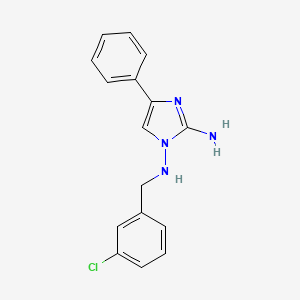
![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)